(2-Amino-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol
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Overview
Description
(2-Amino-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol typically involves the borylation of an aromatic precursor. One common method is the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron under inert conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to a boronic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding boronic acid.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
(2-Amino-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting biomolecules.
Medicine: Explored for its role in drug development, especially as a precursor for boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Amino-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar structure but lacks the amino and nitro groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amino group but no nitro group.
2-Aminopyridine-5-boronic acid pinacol ester: Similar boronic ester group but different aromatic core.
Uniqueness
(2-Amino-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol is unique due to the presence of both amino and nitro groups on the aromatic ring, which provides distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C13H19BN2O5 |
---|---|
Molecular Weight |
294.11 g/mol |
IUPAC Name |
[2-amino-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H19BN2O5/c1-12(2)13(3,4)21-14(20-12)10-6-9(16(18)19)5-8(7-17)11(10)15/h5-6,17H,7,15H2,1-4H3 |
InChI Key |
MOLYFDAVGFRQRW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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